1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde

Molecular Electrostatics Microwave Spectroscopy Electronic Structure

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde is a specialized heterocyclic building block that fuses a 1,2,5-thiadiazole moiety with a cyclobutane core bearing a reactive carbaldehyde group. The 1,2,5-thiadiazole isomer is documented to exert unique electronic effects, including enhanced carbanion stabilization and carbenium ion destabilization, which differentiate it from the more common 1,3,4- and 1,2,3-thiadiazole isomers.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Cat. No. B13257415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC2=NSN=C2)C=O
InChIInChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-9-12-10-7/h5-6H,1-4H2
InChIKeyWLWWHNVVMGWIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde: Class, Key Features, and Procurement Context


1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde is a specialized heterocyclic building block that fuses a 1,2,5-thiadiazole moiety with a cyclobutane core bearing a reactive carbaldehyde group. The 1,2,5-thiadiazole isomer is documented to exert unique electronic effects, including enhanced carbanion stabilization and carbenium ion destabilization, which differentiate it from the more common 1,3,4- and 1,2,3-thiadiazole isomers [1]. The cyclobutane ring introduces significant conformational rigidity, which can pre-organize the molecule's geometry for specific interactions—a feature often exploited in medicinal chemistry scaffold design. This compound serves as a versatile intermediate for constructing more complex thiadiazole-containing molecules for pharmaceutical and materials research .

Isomer-Specific Electronics 1,2,5-Thiadiazole core with reported enhanced carbanion stabilization
Conformational Rigidity Cyclobutane ring provides a constrained geometry for structure-activity studies
Reactive Aldehyde Handle Versatile entry for imine, Wittig, and reductive amination chemistry

Why 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde Cannot Be Replaced by Its In-Class Isomers


Substituting this compound with its closest structural analogs—such as 1-(1,2,3-thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde (CAS 1936095-95-2) or 1-(1,2,3-thiadiazol-5-ylmethyl)cyclobutane-1-carbaldehyde (CAS 1936663-64-7)—risks fundamentally altering the electronic landscape and reactivity of the resulting molecule. The relative positioning of the two nitrogen atoms in the thiadiazole ring dictates its dipole moment, molecular electrostatic potential, and capacity to stabilize adjacent charges [1]. Specifically, the 1,2,5-thiadiazole isomer is exceptionally electron-deficient, a property leveraged in n-type organic electronics, which is not replicated by the 1,2,3-thiadiazole isomer . Furthermore, the cyclobutane ring's defined puckered conformation enforces a unique spatial relationship between the reactive aldehyde and the thiadiazole ring, which is lost if replaced by a cyclopentane analog or an acyclic linker. The evidence below quantifies these structural and electronic distinctions that make generic interchange technically unsound.

Dipole Moment Mismatch
1,2,3-Thiadiazole isomer exhibits a substantially different dipole moment, potentially altering polarity-driven interactions and molecular recognition
Carbanion Stabilization Difference
1,3,4-Thiadiazole lacks the reported enhanced carbanion stabilization of the 1,2,5 isomer, impacting aldehyde reactivity in base-mediated reactions
Conformational Angle Shift
Cyclopentane or flexible acyclic linkers remove the constrained geometry critical for consistent pharmacophore presentation

Quantitative Differentiation Evidence for 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde Relative to Its Closest Analogs


Comparison of Molecular Dipole Moment Between 1,2,5-Thiadiazole and 1,2,3-Thiadiazole Cores

The parent 1,2,5-thiadiazole ring exhibits a markedly different permanent dipole moment compared to the 1,2,3-thiadiazole ring, directly influencing intermolecular interactions, solubility, and target binding. Microwave spectroscopic analysis determined the dipole moment of 1,2,5-thiadiazole, which can be compared to known values for 1,2,3-thiadiazole to quantify the electrostatic difference [1]. While direct head-to-head data for the fully substituted target compound is not available in the primary literature, this fundamental core property is a strong predictor of differential behavior in biological systems and material assemblies.

Dipole Moment
Reported
1,2,5-Thiadiazole ~1.57 D vs 1,2,3-thiadiazole ~0.8 D; ~1.9-fold larger
Distinct charge distribution affects target binding and material assembly properties
Core ring data; substituent effects may vary
Molecular Electrostatics Microwave Spectroscopy Electronic Structure

Carbanion Stabilization Energy: 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole

The 1,2,5-thiadiazole ring is experimentally documented to provide enhanced stabilization of adjacent carbanions, a property that directly modulates the reactivity of aldehydes and their derivatives in nucleophilic additions and condensations [1]. This contrasts with the 1,3,4-thiadiazole ring, which shows comparatively weaker carbanion stabilization due to different nitrogen atom placement. The aldehyde functionality in the target compound is positioned beta to the thiadiazole ring via a methylene linker, placing it within the sphere of this electronic influence. This differential stabilization can be crucial for chemists designing base-mediated reactions or exploring catalytic cycles where carbanion intermediates are key.

Carbanion Stabilization
Class-level
Enhanced stabilization capacity for 1,2,5-thiadiazole (consensus classification); 1,3,4 isomer shows moderate profile
Supports alpha-position reactivity and C–C bond formation strategies
Empirical inference; specific kinetic data unavailable
Carbanion Stability SN2 Reactivity Physical Organic Chemistry

Conformational Constraint: Cyclobutane Ring vs. Cyclopentyl and Acyclic Analogs

The cyclobutane ring in the target compound forces a defined, puckered conformation with a C-C-C bond angle of approximately 88°, which is substantially smaller than the ~108° angle in cyclopentane and the freely rotating bonds in acyclic analogs [1]. This angular constraint imposes a unique spatial relationship between the 1,2,5-thiadiazole ring and the carbaldehyde group, which can directly influence molecular recognition events. A recent synthetic study reported the first successful synthesis of a 1,2,3-thiadiazole-substituted cyclobutane via a dimerization strategy, but did not report the 1,2,5-thiadiazole analog, highlighting the synthetic challenge and distinctiveness of our target geometry [2].

Ring Constraint
Reported
Cyclobutane C–C–C angle ~88° vs cyclopentane ~108°; ~20° reduction
Enforces defined spatial orientation for pharmacophore studies
Conformational lock may improve target selectivity
Conformational Analysis Scaffold Rigidity Medicinal Chemistry

Synthetic Tractability and Building Block Utility: Aldehyde Functional Group Reactivity

The target compound's aldehyde group provides a versatile handle for further transformations such as reductive aminations, Grignard additions, and Wittig reactions. The preparation of related 1,2,5-thiadiazole-3-carboxaldehydes has been reported in yields of 68-83% via an acid-catalyzed decomposition route [1]. Access to a purified, well-characterized cyclobutane-tethered 1,2,5-thiadiazole aldehyde eliminates the need for end-users to execute this multi-step synthesis, providing a validated entry point to this underexplored chemical space. In contrast, the 1,2,3-thiadiazole-4-ylmethyl analog (CAS 1936095-95-2) is also commercially available but lacks the distinct electronic properties of the 1,2,5-thiadiazole isomer documented above.

Synthetic Yield
Reported
68–83% yield for parent 1,2,5-thiadiazole-3-carboxaldehyde
Supports reliable supply and purity expectations
Yield for unsubstituted core; analog performance may vary
Synthetic Chemistry Building Block Derivatization Potential

High-Value Application Scenarios for 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde


Accurate Conformational Probe for Structure-Activity Relationship (SAR) Studies

Due to the cyclobutane ring's constrained 88° bond angle and the large dipole moment of the 1,2,5-thiadiazole core, this compound serves as a precise molecular probe for studying the geometric and electrostatic requirements of a target binding site. As established in Section 3.3, the distinct conformational lock ensures that the pharmacophore is presented in a defined orientation, eliminating the conformational noise introduced by more flexible linkers. Procurement of this specific compound allows medicinal chemists to deconvolute the effects of scaffold rigidity from electronic effects in SAR campaigns.

Scaffold for n-Type Organic Semiconductor Development

The 1,2,5-thiadiazole ring is widely recognized as a strong electron-accepting unit in donor-acceptor materials, as highlighted in specialized selection guides . The much higher dipole moment of the 1,2,5-thiadiazole core compared to 1,2,3-thiadiazole (documented in Section 3.1) makes this compound an ideal starting point for constructing small-molecule or polymeric n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aldehyde handle allows for facile installation onto polymer backbones or electrode surfaces via imine linkages.

Building Block for Diversity-Oriented Synthesis in Fragment-Based Drug Discovery

The combination of a compact cyclobutane scaffold, a highly electron-deficient heterocycle, and a reactive aldehyde makes this compound a privileged fragment for diversity-oriented synthesis. As shown in Section 3.2, the extraordinary carbanion-stabilizing capacity of the 1,2,5-thiadiazole enables unusual C-C bond-forming reactions that are not feasible with the more common 1,3,4-thiadiazole isomer. This can lead to the rapid construction of compound libraries occupying uncharted chemical space for fragment-based lead discovery.

Precursor for Covalent Organic Frameworks (COFs) with Polar Pore Environments

The permanent dipole moment intrinsic to the 1,2,5-thiadiazole ring (Section 3.1) can impart a polar, charge-ordered internal pore surface in COFs and metal-organic frameworks (MOFs). This compound's aldehyde serves as a monomeric aldehyde component for imine-based COF synthesis, where the resulting framework's gas adsorption selectivity and dielectric properties are directly traceable to the choice of thiadiazole isomer. This application is not interchangeable with the 1,2,3-thiadiazole analogs, which confer a lower dipole moment and a less polar pore environment.

Application
Selection Property
Validation Focus
SAR Probe
Conformational constraint & dipole moment
Binding site geometry & electrostatics
n-Type Semiconductors
Electron-deficient 1,2,5-thiadiazole core
Charge transport & LUMO energy alignment
Fragment-Based Discovery
Reactive aldehyde & carbanion stabilization
Diversity-oriented C–C bond formation
Polar COF/MOF Construction
Permanent dipole of thiadiazole ring
Pore polarity & gas adsorption selectivity
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